Decarboxy Enrofloxacin
Descripción general
Descripción
Decarboxy Enrofloxacin is an impurity reference material of Enrofloxacin . Enrofloxacin is an antibiotic agent from the fluoroquinolone family . It reveals strong antibiotic activity against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
Enrofloxacin is synthesized from nalidixic acid . To improve the solubility of enrofloxacin, the enrofloxacin mesylate (EM) was obtained by a chemical synthesis method .Molecular Structure Analysis
The molecular formula of this compound is C18H22FN3O . It has a molecular weight of 315.39 . The structure contains 48 bonds in total; 26 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 aromatic tertiary amines .Chemical Reactions Analysis
Enrofloxacin degradation has been studied using nanometer zero-valent copper (nZVC) as the catalyst . At higher reaction temperatures, higher degradation efficiency occurred .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.39 . The elemental composition is C, 68.55; H, 7.03; F, 6.02; N, 13.32; O, 5.07 .Aplicaciones Científicas De Investigación
1. Environmental Degradation
Enrofloxacin, a fluoroquinolone antibiotic, poses serious threats to human and livestock health due to its increased levels in aquatic environments. Research has explored its degradation in water using a gas–liquid nanosecond pulsed dielectric barrier discharge (nsp-DBD) plasma reactor, showing complete degradation with high-energy yield, suggesting this method as a cost-effective technology for remediating antibiotic-polluted water systems (Aggelopoulos et al., 2020).
2. Veterinary Medicine Applications
In veterinary medicine, enrofloxacin's bitter taste limits its clinical applications. A study developed double-coated taste-masking microparticles of enrofloxacin, significantly improving its palatability for veterinary use, indicating potential for more dosage forms for this drug (Liu et al., 2017).
3. Aquaculture Usage
4. Biological Response Studies
Studies on Escherichia coli have shown that exposure to enrofloxacin results in differential protein expression. These findings indicate physiological basis and background for resistance to enrofloxacin, providing insights into bacterial resistance mechanisms (Qi et al., 2013).
5. Formulation Improvements
Research on improving enrofloxacin formulations includes developing polyvinylpyrrolidone oral films to enhance its solubility and bioavailability. These films demonstrated improved water uptake and showed promise for respiratory infections treatment in animals (Kumar et al., 2014).
6. Ecotoxicological Studies
The ecotoxicity of enrofloxacin and its removal by microalgal species and their consortium have been investigated. This study showed the potential of microalgae in removing enrofloxacin from aquatic environments, highlighting the environmental impact of this antibiotic (Xiong et al., 2017).
Mecanismo De Acción
Target of Action
Decarboxy Enrofloxacin, a derivative of Enrofloxacin, is likely to share similar targets with its parent compound. Enrofloxacin is known to target bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for controlling the supercoiling of bacterial DNA during replication . By inhibiting these enzymes, Enrofloxacin prevents bacterial DNA replication, thereby inhibiting bacterial growth .
Mode of Action
Enrofloxacin binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding leads to conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . As a result, the bacterial cell cannot replicate its DNA, which inhibits cell division and leads to cell death .
Biochemical Pathways
It’s known that enrofloxacin and its derivatives interfere with the dna replication process in bacteria . This interference disrupts the normal cellular functions of the bacteria, leading to cell death
Pharmacokinetics
Studies on enrofloxacin have shown that it is rapidly absorbed and extensively distributed in animal tissues through systemic circulation . The elimination half-lives from various tissues were found to be between 104 and 310 hours
Result of Action
The primary result of Enrofloxacin’s action is the inhibition of bacterial growth. By binding to and inhibiting the function of DNA gyrase and topoisomerase IV, Enrofloxacin prevents bacterial DNA replication . This leads to cell death and the eventual reduction of the bacterial population
Action Environment
The action of Enrofloxacin can be influenced by various environmental factors. For instance, the presence of certain inorganic anions can affect the degradation of Enrofloxacin . Additionally, Enrofloxacin is stable in various natural environments with a half-life as long as 3–9 years . This stability can have implications for its action, efficacy, and potential environmental impact. The influence of environmental factors on the action of this compound requires further investigation.
Safety and Hazards
Decarboxy Enrofloxacin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Future research on enrofloxacin should include a search for new strategies that will reduce the toxicity of this antibiotic, as well as allow its safer and more efficient degradation . Molecular mechanisms of enrofloxacin-mediated toxic effects on animal and human cells should be determined to make such a search effective .
Propiedades
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWALDGPXSPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157205 | |
Record name | Decarboxy enrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131775-99-0 | |
Record name | Decarboxy enrofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxy enrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECARBOXY ENROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.